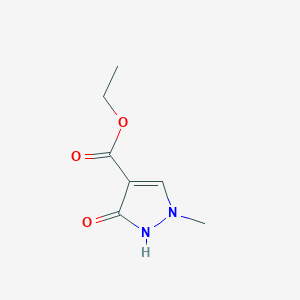

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H10N2O3 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate and similar compounds has been described in several studies . For instance, one method involves the condensation of a chalcone with p - ((t -butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate .

Molecular Structure Analysis

The molecular structure of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has been solved using direct methods and refined against all F2 data by full-matrix least-squares technique . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has a molecular weight of 170.17 g/mol . It has a computed XLogP3-AA value of 0.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 170.06914219 g/mol . The topological polar surface area is 58.6 Ų .

科学的研究の応用

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis, particularly in the construction of more complex molecules. Its reactivity allows for the formation of various derivatives that can be used in the synthesis of pharmaceuticals and agrochemicals. The ester group in the compound can undergo hydrolysis, transesterification, or be used in reactions to form amides, which are common functionalities in drug molecules .

Pharmaceutical Research

In pharmaceutical research, this compound is explored for its potential to be transformed into pharmacologically active molecules. Due to its pyrazole core, which is a common motif in medicinal chemistry, it can be incorporated into compounds with antibacterial, antifungal, and anti-inflammatory properties .

Material Science

The pyrazole derivative is also of interest in material science, where it can be used to synthesize novel organic compounds with specific electronic properties. These materials can be applied in the development of organic semiconductors, which are crucial for organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Catalysis

In catalysis, the compound can act as a ligand for transition metal catalysts. The nitrogen atoms in the pyrazole ring can coordinate to metals, forming complexes that are useful in various catalytic processes, including oxidation reactions and cross-coupling reactions .

Agrochemical Development

The pyrazole moiety is a key structure in the development of new agrochemicals. It can be used to create compounds with herbicidal, insecticidal, and fungicidal activities. The versatility of the pyrazole ring allows for the fine-tuning of these properties to develop more effective and environmentally friendly agrochemicals .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as reagents or standards in chromatographic methods. They can help in the quantification and identification of various substances within a mixture, contributing to the quality control of pharmaceuticals and other chemical products .

特性

IUPAC Name |

ethyl 2-methyl-5-oxo-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-9(2)8-6(5)10/h4H,3H2,1-2H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMNONDJOJDGQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(NC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576232 |

Source

|

| Record name | Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

CAS RN |

103626-03-5 |

Source

|

| Record name | Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)

![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)